molecular formula C19H19Cl2NO4 B12114933 Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate

Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate

Cat. No.: B12114933
M. Wt: 396.3 g/mol
InChI Key: IHAXYHUNEVOAGJ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate is a synthetic organic compound with the molecular formula C19H19Cl2NO4 It is characterized by the presence of a benzoate ester group, a dichlorophenoxy moiety, and a butanoylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate typically involves the following steps:

    Formation of the dichlorophenoxybutanoic acid: This step involves the reaction of 2,4-dichlorophenol with butyric acid in the presence of a suitable catalyst to form 2,4-dichlorophenoxybutanoic acid.

    Amidation: The dichlorophenoxybutanoic acid is then reacted with aniline to form the corresponding amide.

    Esterification: The final step involves the esterification of the amide with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving the benzoate ester group.

    Reduction: The compound can be reduced under specific conditions, affecting the dichlorophenoxy moiety.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate involves its interaction with specific molecular targets. The dichlorophenoxy moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • Ethyl 4-[(4-(2,4-dichlorophenoxy)butanoyl)amino]benzoate
  • Methyl 4-[(4-(2,4-dichlorophenoxy)butanoyl)amino]benzoate
  • Propyl 4-[(4-(2,4-dichlorophenoxy)butanoyl)amino]benzoate

Comparison: Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate is unique due to its specific ester and amide linkages, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H19Cl2NO4

Molecular Weight

396.3 g/mol

IUPAC Name

ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate

InChI

InChI=1S/C19H19Cl2NO4/c1-2-25-19(24)14-6-3-4-7-16(14)22-18(23)8-5-11-26-17-10-9-13(20)12-15(17)21/h3-4,6-7,9-10,12H,2,5,8,11H2,1H3,(H,22,23)

InChI Key

IHAXYHUNEVOAGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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